5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide
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Overview
Description
5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide is a heterocyclic compound that features both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide typically involves the reaction of a pyrazole derivative with a pyridine derivative. One common method involves the condensation of 3-aminomethylpyridine with a pyrazole-4-carboxylic acid derivative under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and have been studied for their biological activities.
Imidazole Derivatives: These compounds also feature a nitrogen-containing heterocycle and have diverse biological applications.
Uniqueness
5-[(Pyridin-3-Ylmethyl)amino]-1h-Pyrazole-4-Carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1015844-93-5 |
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Molecular Formula |
C10H11N5O |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
5-(pyridin-3-ylmethylamino)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H11N5O/c11-9(16)8-6-14-15-10(8)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H2,11,16)(H2,13,14,15) |
InChI Key |
LBLVYSJDBWSBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=NN2)C(=O)N |
Origin of Product |
United States |
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